molecular formula C23H29NO4 B15035201 2-Methylpropyl 4-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

2-Methylpropyl 4-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B15035201
M. Wt: 383.5 g/mol
InChI Key: ASMPRMOXKPJIGM-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, an acetamido group, and a phenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the Friedel-Crafts acylation of a benzene derivative, followed by a Clemmensen reduction to introduce the propyl group . The final step often includes the formation of an amide bond through the reaction of an acyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium in Suzuki-Miyaura coupling reactions, can enhance the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

2-methylpropyl 4-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H29NO4/c1-15(2)13-28-23(26)18-6-8-19(9-7-18)24-22(25)14-27-20-10-11-21(16(3)4)17(5)12-20/h6-12,15-16H,13-14H2,1-5H3,(H,24,25)

InChI Key

ASMPRMOXKPJIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)C(C)C

Origin of Product

United States

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